Cas no 2308469-93-2 ((3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidohexanoic acid)

(3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidohexanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidohexanoic acid
- EN300-1581285
- (3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]hexanoic acid
- 2308469-93-2
-
- インチ: 1S/C28H36N2O5/c1-5-10-18(15-25(31)32)29-26(33)24(16-28(2,3)4)30-27(34)35-17-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,18,23-24H,5,10,15-17H2,1-4H3,(H,29,33)(H,30,34)(H,31,32)/t18-,24?/m0/s1
- InChIKey: WTEYHAHQCWKFNQ-VEXWJQHLSA-N
- ほほえんだ: O(C(NC(C(N[C@H](CC(=O)O)CCC)=O)CC(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 480.26242225g/mol
- どういたいしつりょう: 480.26242225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 12
- 複雑さ: 711
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 105Ų
(3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidohexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1581285-5.0g |
(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]hexanoic acid |
2308469-93-2 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1581285-0.5g |
(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]hexanoic acid |
2308469-93-2 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1581285-2.5g |
(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]hexanoic acid |
2308469-93-2 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1581285-10.0g |
(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]hexanoic acid |
2308469-93-2 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1581285-5000mg |
(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]hexanoic acid |
2308469-93-2 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1581285-0.25g |
(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]hexanoic acid |
2308469-93-2 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1581285-10000mg |
(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]hexanoic acid |
2308469-93-2 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1581285-0.1g |
(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]hexanoic acid |
2308469-93-2 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1581285-2500mg |
(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]hexanoic acid |
2308469-93-2 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1581285-100mg |
(3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]hexanoic acid |
2308469-93-2 | 100mg |
$2963.0 | 2023-09-24 |
(3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidohexanoic acid 関連文献
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
(3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidohexanoic acidに関する追加情報
Introduction to (3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidohexanoic Acid (CAS No. 2308469-93-2)
The compound (3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidohexanoic acid, identified by its CAS number 2308469-93-2, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its complex structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The intricate arrangement of functional groups, including the 9H-fluoren-9-ylmethoxycarbonyl moiety and the chiral center at the 3S position, contributes to its unique chemical properties and biological activity.
In recent years, there has been a growing interest in the development of chiral compounds for pharmaceutical applications. Chirality plays a crucial role in the biological activity of many drugs, and the presence of a single stereocenter can dramatically influence the efficacy and selectivity of a therapeutic agent. The compound in question, with its well-defined stereochemistry, offers a promising platform for the design of novel drugs that target specific biological pathways with high precision.
The (9H-fluoren-9-ylmethoxycarbonyl group is particularly noteworthy due to its ability to enhance the solubility and stability of peptide-like molecules. This feature is especially valuable in the development of peptide-based drugs, which often face challenges related to poor bioavailability and rapid degradation. By incorporating this moiety into the molecular structure, researchers can improve the pharmacokinetic properties of their drug candidates, making them more effective in clinical settings.
Recent studies have highlighted the potential of this compound as a building block for more complex molecules. For instance, researchers have explored its use in the synthesis of protease inhibitors, which are critical for treating a variety of diseases, including cancer and infectious disorders. The ability to modulate the activity of proteases through precise structural modifications has opened up new avenues for therapeutic intervention.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as asymmetric catalysis and protecting group strategies, allows chemists to construct the desired molecule with remarkable precision. These synthetic methodologies not only enhance the efficiency of drug development but also contribute to the sustainability of chemical processes by minimizing waste and reducing environmental impact.
Beyond its synthetic significance, this compound has shown promising biological activity in preclinical studies. Initial research indicates that it may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. These findings are particularly exciting because they suggest that derivatives of this molecule could serve as lead compounds for new therapeutic agents. Further investigation is warranted to fully elucidate its mechanism of action and explore its potential in treating human diseases.
The role of computational chemistry in understanding the properties of this compound cannot be overstated. Advanced computational methods allow researchers to predict how different structural modifications will affect biological activity without resorting to extensive experimental testing. This approach not only accelerates drug discovery but also provides valuable insights into the relationship between molecular structure and function.
In conclusion, (3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidohexanoic acid (CAS No. 2308469-93-2) represents a significant advancement in pharmaceutical chemistry. Its unique structure, characterized by the presence of a chiral center and specific functional groups such as (9H-fluoren-9-ylmethoxycarbonyl), makes it a versatile tool for drug development. With ongoing research exploring its potential applications in treating various diseases, this compound is poised to play a crucial role in future medical advancements.
2308469-93-2 ((3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidohexanoic acid) 関連製品
- 1187634-19-0(5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole)
- 954053-43-1(3,4-dimethoxy-N-{2-4-(pyrrolidin-1-yl)phenylethyl}benzene-1-sulfonamide)
- 2172177-60-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid)
- 1804253-44-8(3-Formyl-5-(3-oxopropyl)mandelic acid)
- 2839156-49-7(Imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride)
- 2228354-30-9(2-(methylamino)-1-(1-phenylcyclopentyl)ethan-1-ol)
- 2092104-99-7(3-(cyanomethyl)pyrazine-2-carboxylic acid)
- 2034444-06-7(3-(phenylsulfanyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}propanamide)
- 1936290-96-8(4-cyanooxane-4-sulfonamide)
- 1252839-18-1(N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide)